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Compound Name: 2-Ethyl-2-imidazoline

Cat. No.: B1361361 Get Quote

Introduction

2-Ethyl-2-imidazoline (CAS No. 930-52-9) is a heterocyclic organic compound with the

molecular formula C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1][2][3] It

serves as a crucial building block and intermediate in various industrial and pharmaceutical

applications, including the synthesis of corrosion inhibitors, surfactants, and therapeutic agents.

[3] A thorough characterization of its molecular structure is essential for quality control, reaction

monitoring, and understanding its chemical behavior. This guide provides an in-depth overview

of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for 2-Ethyl-2-imidazoline, complete with experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR spectra of 2-Ethyl-2-imidazoline provide distinct

signals corresponding to the ethyl and imidazoline ring moieties.

Predicted NMR Data
Due to the potential for tautomerization in imidazoline derivatives, NMR signals for the ring

atoms can sometimes be broadened in solution-state spectra.[4] The following tables

summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethyl-2-imidazoline

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~ 1.1 - 1.3 Triplet (t) 3H
-CH₃ (Ethyl

group)

b ~ 2.2 - 2.4 Quartet (q) 2H
-CH₂- (Ethyl

group)

c ~ 3.5 - 3.7 Singlet (s) 4H
-CH₂-CH₂-

(Imidazoline ring)

d ~ 4.5 (variable)
Broad Singlet (br

s)
1H

-NH-

(Imidazoline ring)

Note: The imidazoline ring protons (c) may appear as two triplets if coupling is resolved. The

NH proton (d) is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethyl-2-imidazoline

Carbon
Predicted Chemical Shift
(δ, ppm)

Assignment

1 ~ 10 - 15 -CH₃ (Ethyl group)

2 ~ 25 - 30 -CH₂- (Ethyl group)

3 ~ 50 - 55 -CH₂-CH₂- (Imidazoline ring)

4 ~ 165 - 170 C=N (Imine carbon)

Experimental Protocol: NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra of 2-Ethyl-2-
imidazoline.

Sample Preparation:
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Accurately weigh 5-25 mg of high-purity 2-Ethyl-2-imidazoline for ¹H NMR (or 50-100 mg

for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent

(e.g., Chloroform-d, CDCl₃) in a clean vial.[5]

Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution

through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to prevent

magnetic field distortions.

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00

ppm), if not already present in the solvent.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

[6]

Insert the sample into the spectrometer's probe.

Lock the spectrometer's field frequency using the deuterium signal from the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for

achieving sharp, well-resolved peaks.

Acquire the ¹H spectrum using standard pulse sequences. For ¹³C NMR, use a proton-

decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the

spectrum and improves the signal-to-noise ratio.[7]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of 2-Ethyl-2-imidazoline is characterized by

absorptions corresponding to N-H, C-H, and C=N bonds.

Characteristic IR Absorption Data
Table 3: Key FTIR Absorption Bands for 2-Ethyl-2-imidazoline

Frequency Range (cm⁻¹) Vibration Mode Expected Intensity

3200 - 3400 N-H stretch Medium, Broad

2850 - 2970 C-H stretch (Aliphatic) Strong

1600 - 1650 C=N stretch (Imine) Medium to Strong

1450 - 1470 C-H bend (Methylene) Medium

1200 - 1300 C-N stretch Medium

Note: These values are based on characteristic frequencies for imidazoline derivatives.[8][9]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method that requires minimal sample preparation.[10][11]

Sample Preparation:

Ensure the sample of 2-Ethyl-2-imidazoline is solid (as it has a melting point of 42-46 °C)

and available in powder or crystalline form.[3]

A few milligrams of the sample are sufficient for analysis.[12]

Instrument Setup and Data Acquisition:
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Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

like isopropanol and allowing it to dry completely.[13]

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove interference from atmospheric CO₂ and

H₂O.

Place a small amount of the 2-Ethyl-2-imidazoline sample directly onto the center of the

ATR crystal.

Apply pressure using the instrument's press arm to ensure firm and uniform contact

between the sample and the crystal surface.[14]

Data Collection and Analysis:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

After data collection, clean the crystal surface thoroughly.

Analyze the resulting spectrum by identifying the positions (in cm⁻¹) of the major

absorption bands and correlating them with specific functional group vibrations.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight and elemental formula of a

compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar

molecules like 2-Ethyl-2-imidazoline, typically yielding a protonated molecular ion [M+H]⁺.[15]

Predicted Mass Spectrometry Data
The monoisotopic mass of 2-Ethyl-2-imidazoline (C₅H₁₀N₂) is 98.0844 Da.[16] The following

table lists the predicted m/z values for common adducts that may be observed in ESI-MS.

Table 4: Predicted ESI-MS Data for 2-Ethyl-2-imidazoline
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Adduct Formula Predicted m/z

[M+H]⁺ [C₅H₁₁N₂]⁺ 99.0917

[M+Na]⁺ [C₅H₁₀N₂Na]⁺ 121.0736

[M+K]⁺ [C₅H₁₀N₂K]⁺ 137.0476

[M]⁺ [C₅H₁₀N₂]⁺ 98.0839

Data sourced from PubChem predictions.[16]

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
This protocol describes a general procedure for analyzing 2-Ethyl-2-imidazoline using ESI-

MS.

Sample Preparation:

Prepare a stock solution of the sample by dissolving approximately 1 mg of 2-Ethyl-2-
imidazoline in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[17]

Create a dilute solution for analysis (typically 1-10 µg/mL) by diluting the stock solution

with a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[18]

To promote the formation of protonated ions ([M+H]⁺) in positive ion mode, it is common to

add a small amount of an acid, such as 0.1% formic acid, to the final solution.[15]

Filter the final solution if any particulates are present to avoid clogging the instrument.[18]

Instrument Setup and Data Acquisition:

The sample solution is introduced into the ESI source via direct infusion using a syringe

pump or through a liquid chromatography (LC) system.[19]

Set the mass spectrometer to operate in positive ion mode.
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Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure,

and drying gas temperature, to achieve a stable and strong signal.

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to include the

expected molecular ion and potential adducts.

Data Analysis:

Identify the peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 99.09.

Observe other potential adducts, such as the sodium adduct ([M+Na]⁺), which can help

confirm the molecular weight.

For high-resolution mass spectrometers (HRMS), the measured accurate mass can be

used to confirm the elemental composition (C₅H₁₀N₂) of the molecule.

Workflow Visualization
The characterization of a chemical compound like 2-Ethyl-2-imidazoline involves a logical

workflow where different spectroscopic techniques provide complementary information, leading

to a conclusive structural identification.

Initial Stage

Data Acquisition Data Analysis & Interpretation

Final Elucidation

Sample:
2-Ethyl-2-imidazoline

NMR Data Acquisition
(¹H & ¹³C)

FTIR Data Acquisition
(ATR)

MS Data Acquisition
(ESI-MS)

NMR Analysis:
Chemical Shifts,

Coupling, Integration

IR Analysis:
Functional Group

Identification

MS Analysis:
Molecular Weight,
Elemental Formula

Final Structural
Confirmation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2-Ethyl-2-imidazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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